ARRY-382 -

ARRY-382

Catalog Number: EVT-1533624
CAS Number:
Molecular Formula: C9H15ClN2O2
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ARRY-382 is a small molecule and orally available inhibitor of colony-stimulating factor-1 receptor (CSF1R; cFMS) with potential antineoplastic activity. cFMS tyrosine kinase inhibitor ARRY-382 binds to and inhibits the activity of cFMS. By preventing colony-stimulating factor-1 (CSF-1)-cFMS signaling, this agent may inhibit tumor cell proliferation in cFMS-overexpressing tumor cells.
Overview

ARRY-382 is a small-molecule inhibitor specifically targeting the colony-stimulating factor 1 receptor (CSF-1R), which plays a significant role in regulating tumor-associated macrophages and myeloid-derived suppressor cells. This compound has shown potential in cancer therapy by modulating the immune response in the tumor microenvironment. The development of ARRY-382 is part of ongoing research into effective treatments for advanced or metastatic cancers, aiming to enhance T-cell activation and improve patient outcomes.

Source and Classification

ARRY-382, also known by its identifier PF-07265804, belongs to the class of CSF-1R antagonists. It was developed to inhibit the signaling pathways activated by CSF-1, which are implicated in various cancers due to their influence on tumor growth and immune evasion. The compound has been evaluated in clinical trials, demonstrating its ability to suppress CSF-1 signaling effectively .

Synthesis Analysis

Methods and Technical Details

The synthesis of ARRY-382 involves several key steps that utilize advanced organic chemistry techniques. Initial methods include:

  1. Wittig Condensation: This reaction forms phenylpentenoic acids from phosphonium bromides.
  2. Hydrogenation and Cyclization: A two-step sequence that involves hydrogenation followed by intramolecular cyclization yields benzocycloheptanones.
  3. Cross-Coupling Reactions: Utilizing palladium-catalyzed reactions such as Suzuki–Miyaura and Heck reactions allows for the introduction of various aryl substituents onto the core structure.

The synthetic route has been optimized for cost-effectiveness, particularly by minimizing the use of expensive catalysts during key reactions, making it feasible for large-scale production .

Molecular Structure Analysis

Structure and Data

The molecular structure of ARRY-382 can be described as follows:

  • Molecular Formula: C₁₈H₁₈ClN₃O₂
  • Molecular Weight: 343.81 g/mol
  • 3D Structure: The compound's 3D conformation is essential for its interaction with CSF-1R, characterized by specific binding sites that facilitate its inhibitory action.

Computational modeling has been employed to refine the understanding of its structural properties, utilizing tools such as induced fit docking protocols to predict binding affinities and interactions with target proteins .

Chemical Reactions Analysis

Reactions and Technical Details

ARRY-382 undergoes several chemical reactions that are crucial for its synthesis and functionality:

  1. Formation of Key Intermediates: The initial steps involve generating key intermediates through condensation and cyclization reactions.
  2. Functional Group Modifications: Subsequent reactions introduce various functional groups that enhance the compound's specificity and potency against CSF-1R.
  3. Binding Interactions: The compound's mechanism involves stabilizing an auto-inhibitory conformation of CSF-1R, primarily through interactions with specific amino acid residues within the receptor's binding site .
Mechanism of Action

Process and Data

The mechanism of action for ARRY-382 revolves around its ability to inhibit CSF-1R signaling pathways:

  • Inhibition of Tumor Macrophages: By blocking CSF-1R, ARRY-382 reduces the recruitment and activation of tumor-associated macrophages, which are known to promote tumor growth and suppress effective immune responses.
  • Reprogramming Macrophages: The compound reprograms macrophages to enhance antigen presentation, thereby improving T-cell activation against tumors.

Clinical studies have demonstrated that ARRY-382 effectively decreases tumor-infiltrating macrophages in preclinical models, leading to improved immune responses in cancer treatment scenarios .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of ARRY-382 include:

  • Appearance: Typically presented as a solid compound.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical properties include:

  • Stability: Exhibits structural stability under physiological conditions.
  • Reactivity: Engages in specific interactions with CSF-1R without undergoing significant degradation under standard laboratory conditions.

Data from pharmacokinetic studies indicate favorable absorption profiles, supporting its potential use in clinical settings .

Applications

Scientific Uses

ARRY-382 is primarily investigated for its applications in oncology, particularly for:

  1. Cancer Treatment: Targeting tumors where CSF-1R plays a critical role in immune evasion.
  2. Combination Therapies: Evaluated in conjunction with immune checkpoint inhibitors like pembrolizumab to enhance therapeutic efficacy.
  3. Research Tool: Used in preclinical studies to explore macrophage biology and tumor immunology.

The ongoing research aims to establish ARRY-382's efficacy across various cancer types and its potential integration into broader treatment regimens .

Properties

Product Name

ARRY-382

Molecular Formula

C9H15ClN2O2

Synonyms

ARRY382; ARRY 382; ARRY-382.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.